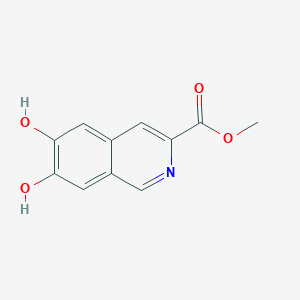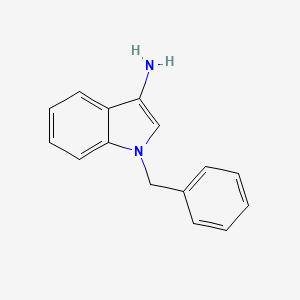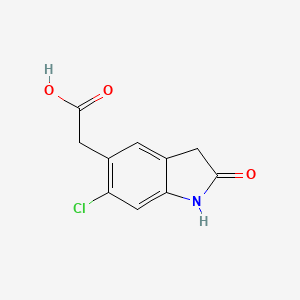
3,6-Dichloropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3 and a molecular weight of 226.49 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,6-Dichloropicolinimidamide hydrochloride typically involves the reaction of 3,6-dichloropyridazine with appropriate reagents. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, stability, and high purity of the final product.
Chemical Reactions Analysis
3,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt protein interactions, leading to various biological effects .
Comparison with Similar Compounds
3,6-Dichloropicolinimidamide hydrochloride can be compared with other similar compounds, such as:
3,6-Dichloropyridazine: Similar in structure but differs in its chemical properties and applications.
3,6-Dichloropyridine: Another similar compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Properties
CAS No. |
1179361-75-1 |
|---|---|
Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
InChI Key |
XNAIRDSAJFJTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





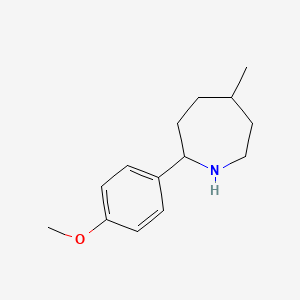
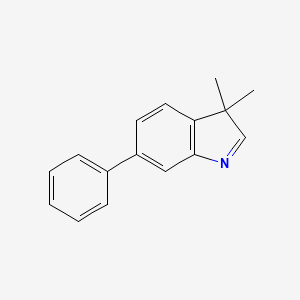
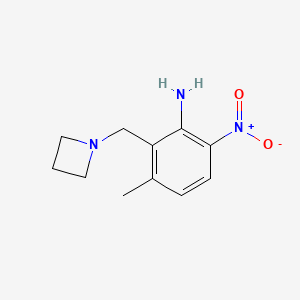
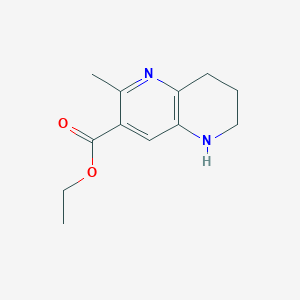
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
